molecular formula C13H10ClN3 B2386824 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 34164-94-8

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2386824
CAS No.: 34164-94-8
M. Wt: 243.69
InChI Key: JBULXFBOAPDPFC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been reported to induce cell cycle arrest at the G2/M phase, suggesting inhibitory effects on tubulin polymerization . They also activate Caspase-3 , which plays a crucial role in the execution-phase of cell apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is not well-established. Some imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression, apoptosis, and cell growth.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization. Another common method involves the reaction of 2-aminopyridine with 4-chlorophenacyl bromide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, substituted derivatives, and reduced amines, which can further be utilized in various synthetic applications .

Scientific Research Applications

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its lipophilicity and may improve its ability to cross cell membranes, making it a valuable compound in drug design and development .

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULXFBOAPDPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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